molecular formula C15H6BrF3N4O5S B11520576 2-(3-Bromophenyl)-5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-oxadiazole

2-(3-Bromophenyl)-5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-oxadiazole

Cat. No.: B11520576
M. Wt: 491.2 g/mol
InChI Key: OJMIJNJOZQHGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-oxadiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a bromophenyl group, a dinitro-trifluoromethylphenyl group, and an oxadiazole ring, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromine atom is substituted onto a phenyl ring.

    Attachment of the Dinitro-Trifluoromethylphenyl Group: This step often involves the use of a sulfanyl linkage, where the dinitro-trifluoromethylphenyl group is attached to the oxadiazole ring through a sulfur atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups under appropriate conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of nitro and trifluoromethyl groups can enhance the biological activity of the compound.

Medicine

In medicine, the compound or its derivatives could be investigated for their pharmacological properties. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-oxadiazole exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may disrupt bacterial cell walls or interfere with essential enzymes. The nitro groups can undergo reduction within biological systems, leading to the formation of reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-oxadiazole: Similar structure but with the bromine atom in a different position.

    2-(3-Bromophenyl)-5-{[2,4-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-oxadiazole: Similar structure but with different positions of the nitro groups.

Uniqueness

The unique combination of the bromophenyl, dinitro-trifluoromethylphenyl, and oxadiazole groups in 2-(3-Bromophenyl)-5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-oxadiazole provides distinct chemical properties that can be leveraged in various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C15H6BrF3N4O5S

Molecular Weight

491.2 g/mol

IUPAC Name

2-(3-bromophenyl)-5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C15H6BrF3N4O5S/c16-9-3-1-2-7(4-9)13-20-21-14(28-13)29-12-10(22(24)25)5-8(15(17,18)19)6-11(12)23(26)27/h1-6H

InChI Key

OJMIJNJOZQHGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)SC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.